

An In-depth Technical Guide to the Pharmacology of ICI 162846

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 162846 is a potent and orally active histamine H2 receptor antagonist.[1][2] Its primary pharmacological action is the inhibition of gastric acid secretion, making it a compound of interest for the study and potential treatment of acid-related gastrointestinal disorders such as duodenal ulcers.[1][2] This technical guide provides a comprehensive overview of the pharmacology of **ICI 162846**, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action

ICI 162846 exerts its pharmacological effects by competitively blocking histamine H2 receptors on the basolateral membrane of parietal cells in the stomach. Histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant of gastric acid secretion. It binds to H2 receptors, which are Gs protein-coupled receptors. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates proteins involved in the trafficking and activation of the H+/K+-ATPase (proton pump) to the apical membrane of the parietal cell, resulting in the secretion of hydrogen ions into the gastric lumen. By antagonizing the H2 receptor, ICI 162846 inhibits this signaling cascade, thereby reducing gastric acid production.



Pharmacological Data

The following tables summarize the key quantitative pharmacological data for ICI 162846.

Table 1: In Vitro Receptor Binding Affinity

| Parameter | Value | Receptor | Cell Line | Notes |
|-----------|--------------|-----------------------------------|----------------------|--|
| log KD | -8.67 ± 0.05 | Human Histamine H2 Receptor | CHO-H2-SPAP cells | Determined via antagonism of histamine- stimulated CRE- SPAP gene transcription.[3] |

Table 2: In Vivo Efficacy in Humans (Healthy Male

Volunteers)

| Oral Dose (mg) | Reduction in 12h Nocturnal Gastric Acid Secretion (%) | Reduction in 12h Nocturnal Pepsin Output (%) |
|----------------|---|--|
| 0.5 | 69 | 21 |
| 1.0 | 81 | 42 |
| 2.5 | 91 | 73 |
| 5.0 | 95 | 87 |

Data from a study in 10 healthy male volunteers. Doses were administered orally at 18:00 h.

Table 3: In Vivo Efficacy in a Chronic Duodenal Ulcer Mouse Model



| Dose and Regimen | Effect on Gastric Acid Secretion | Effect on Luminal Histamine | Outcome |
|--|--|--|--|
| 10 mg/kg, p.o., twice daily for 5 days | Inhibition of ~50% or more in basal and stimulated periods | 12-fold increase in basal, 9-fold increase in stimulated | Reduced incidence of chronic duodenal ulcer. |

Experimental Protocols

In Vitro: Histamine H2 Receptor Antagonism Assay (Hypothetical Protocol Based on Available Data)

This protocol is a representative example based on the study that determined the log KD for **ICI 162846**.

Objective: To determine the antagonist affinity (KD) of **ICI 162846** at the human histamine H2 receptor.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H2 receptor and a CRE-SPAP (cyclic AMP response element-secreted placental alkaline phosphatase) reporter gene (CHO-H2-SPAP).

Methodology:

- Cell Culture: Culture CHO-H2-SPAP cells in appropriate media and conditions to ensure logarithmic growth.
- Assay Preparation: Seed cells into 96-well plates and allow them to adhere and grow to a suitable confluency.
- Compound Preparation: Prepare a stock solution of ICI 162846 in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve a range of final assay concentrations. Prepare a stock solution of histamine.
- Assay Procedure:
 - Wash the cells with a suitable buffer.



- Pre-incubate the cells with varying concentrations of ICI 162846 for a defined period.
- Add a fixed concentration of histamine to stimulate the H2 receptors.
- Incubate for a period sufficient to allow for CRE-SPAP gene transcription and expression.
- Detection:
 - Collect the cell culture supernatant.
 - Measure the SPAP activity using a chemiluminescent substrate.
- Data Analysis:
 - Construct a concentration-response curve for histamine in the absence and presence of different concentrations of ICI 162846.
 - Use the Gaddum equation or a similar pharmacological model to calculate the Schild plot and determine the pA2 value, from which the KD can be derived.

In Vivo: Inhibition of Nocturnal Gastric Acid and Pepsin Secretion in Healthy Volunteers

Objective: To evaluate the inhibitory effect of single oral doses of **ICI 162846** on nocturnal gastric secretion.

Study Population: Healthy male volunteers (n=10), aged 21-30 years.

Methodology:

- Study Design: A double-blind, placebo-controlled, randomized crossover study.
- Procedure:
 - On each study evening, at 18:00 h, subjects receive a single oral dose of ICI 162846 (0.5, 1.0, 2.5, or 5.0 mg) or placebo.
 - A nasogastric tube is inserted for the collection of gastric contents.



- Gastric juice is collected continuously for 12 hours overnight.
- Sample Analysis:
 - Acid Secretion: The volume of each aspirate is measured, and the acid concentration is determined by titration with a standardized NaOH solution to a pH of 7.0. The total acid output is calculated.
 - Pepsin Secretion: Pepsin concentration in the gastric juice is determined using a hemoglobin substrate method. The total pepsin output is calculated.
- Data Analysis: The percentage inhibition of acid and pepsin secretion for each dose of ICI
 162846 is calculated relative to the placebo response.

In Vivo: Chronic Duodenal Ulcer Model in Mice

Objective: To assess the efficacy of **ICI 162846** in preventing the formation of chronic duodenal ulcers.

Animal Model: CFLP mice.

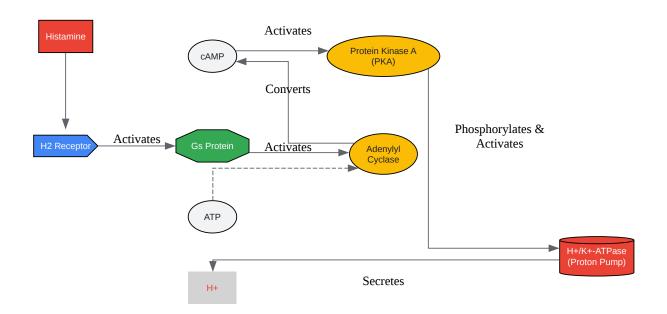
Methodology:

- Induction of Ulcers: Chronic duodenal ulcers are induced by irradiating the lower mediastinum of the mice.
- Treatment:
 - A treatment group receives ICI 162846 at a dose of 10 mg/kg, administered orally (p.o.)
 twice daily for 5 days.
 - A control group receives a vehicle.
- Assessment:
 - At the end of the treatment period, the incidence of duodenal ulcers is determined by macroscopic examination of the duodenum.



- Gastric acid secretion can be measured in separate groups of treated and control animals under basal and stimulated (e.g., with a secretagogue) conditions.
- Luminal histamine levels can be measured from gastric perfusates.
- Data Analysis: The incidence of ulcers in the ICI 162846-treated group is compared to the control group. Changes in gastric acid secretion and luminal histamine levels are also analyzed.

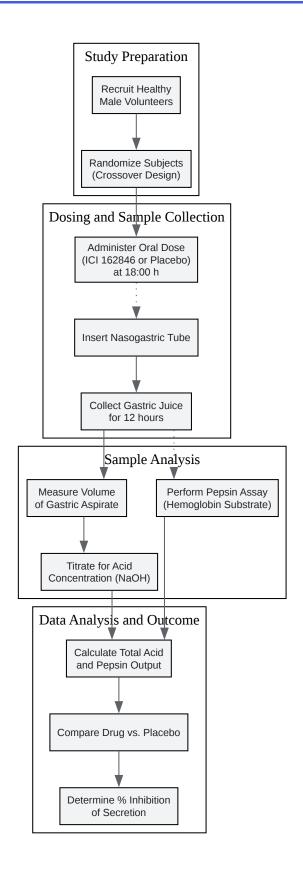
Visualizations



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Caption: H2 Receptor Signaling Pathway in Gastric Parietal Cells.





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Caption: Experimental Workflow for In Vivo Human Gastric Secretion Study.



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